molecular formula C14H13ClN2 B1480723 4-Benzyl-6-chloro-2-cyclopropylpyrimidine CAS No. 2098049-52-4

4-Benzyl-6-chloro-2-cyclopropylpyrimidine

Cat. No.: B1480723
CAS No.: 2098049-52-4
M. Wt: 244.72 g/mol
InChI Key: GXNOUXKBUGXVAA-UHFFFAOYSA-N
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Description

4-Benzyl-6-chloro-2-cyclopropylpyrimidine is a chemical compound of interest in scientific research, particularly in medicinal and agrochemical development. It features a pyrimidine core structure—a privileged scaffold in drug discovery—substituted with chloro, cyclopropyl, and benzyl functional groups that offer versatile sites for further chemical modification. Pyrimidine derivatives are extensively investigated for their biological activity. For instance, certain 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of essential plasmodial kinases, PfGSK3 and PfPK6, presenting a promising avenue for novel antimalarial therapies . Furthermore, the 2-cyclopropylpyrimidine motif is a key structural element in known bioactive molecules. A prominent example is the herbicide Aminocyclopyrachlor, which is a synthetic auxin . Its methyl ester analog, Aminocyclopyrachlor-methyl, functions similarly and is used for controlling broadleaf weeds . This highlights the utility of the cyclopropylpyrimidine structure in creating effective agrochemicals. The specific substitution pattern on this pyrimidine derivative makes it a valuable building block for researchers exploring structure-activity relationships (SAR) in these and other fields. It is supplied for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

4-benzyl-6-chloro-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c15-13-9-12(8-10-4-2-1-3-5-10)16-14(17-13)11-6-7-11/h1-5,9,11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNOUXKBUGXVAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,4-diamino-6-hydroxypyrimidine

  • Guanidine hydrochloride and ethyl cyanoacetate are reacted in methanol under basic conditions (sodium methylate catalyst) with reflux heating (60-70°C) for cyclization.
  • After reaction completion, solvent removal and pH adjustment to neutral (pH 7) with acetic acid yields the hydroxypyrimidine intermediate.
  • This step achieves high yields (~96.2%) and purity suitable for subsequent reactions.
Step Reagents Conditions Yield (%) Notes
Cyclization Guanidine hydrochloride, ethyl cyanoacetate, MeONa 60-70°C, reflux, 3+ hours 96.2 pH adjustment to 7 post-reaction

Chlorination to 2,4-diamino-6-chloropyrimidine

  • The hydroxypyrimidine intermediate is chlorinated using phosphorus oxychloride (POCl₃) at elevated temperatures (90-110°C, optimal 105°C) for 4-8 hours (optimal 6 hours).
  • The reaction involves substitution of the hydroxyl group at position 6 with chlorine.
  • Post-reaction, excess POCl₃ is distilled off.
  • Alcohol quenching (preferably ethanol) at 0-40°C is used to safely terminate the reaction and facilitate isolation.
  • The product is isolated as 2,4-diamino-6-chloropyrimidine hydrochloride, then neutralized with ammonia water and extracted with ethyl acetate to obtain the free base.
Step Reagents Conditions Notes
Chlorination 2,4-diamino-6-hydroxypyrimidine, POCl₃ 90-110°C, 4-8 h (opt. 105°C, 6 h) Alcohol quench (ethanol preferred)
Workup Neutralization with ammonia, extraction Room temp - 40°C Isolation of 2,4-diamino-6-chloropyrimidine

Introduction of Benzyl and Cyclopropyl Groups

Benzyl Substitution at Position 4

  • The 4-amino group of 2,4-diamino-6-chloropyrimidine can be selectively benzylated.
  • This is typically achieved by nucleophilic substitution reactions using benzyl halides or benzyl derivatives in alcoholic solvents (methanol or ethanol) at mild temperatures (30-40°C).
  • The reaction proceeds smoothly with high purity and yield, facilitating the preparation of 4-benzyl-6-chloropyrimidine intermediates.

Cyclopropyl Substitution at Position 2

  • The 2-amino group is substituted with a cyclopropyl moiety via nucleophilic substitution using cyclopropylamine or suitable cyclopropyl reagents.
  • This step generally requires reflux conditions in the presence of a base or catalyst to promote substitution.
  • Isolation of the final product, 4-benzyl-6-chloro-2-cyclopropylpyrimidine, is achieved by standard purification techniques such as recrystallization or chromatography.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclization (pyrimidine core) Guanidine HCl, ethyl cyanoacetate, MeONa, MeOH 60-70 3+ ~96 pH adjusted to 7, high purity
Chlorination POCl₃ 90-110 (opt 105) 4-8 (opt 6) High Alcohol quench with ethanol preferred
Benzyl substitution Benzyl halide, methanol/ethanol 30-40 Several High Selective substitution at 4-amino group
Cyclopropyl substitution Cyclopropylamine or equivalent, base/catalyst Reflux Several Moderate to high Nucleophilic substitution at 2-amino

Analytical and Research Findings

  • Reaction Optimization: Systematic variation of temperature, solvent, and reagent ratios is critical for maximizing yield and purity. For example, a weight ratio of 3.5:1 (2,4-diamino-6-hydroxypyrimidine to POCl₃) is optimal for chlorination.
  • Safety and Efficiency: Alcohol quenching (especially ethanol) improves safety and smoothness of chlorination quenching, reducing side reactions and facilitating solvent recovery.
  • Purification: Extraction with ethyl acetate and neutralization steps are essential for isolating the desired pyrimidine derivatives in high purity.
  • Spectroscopic Confirmation: NMR, MS, and IR spectroscopy confirm the structure, with characteristic signals for benzyl and cyclopropyl groups, as well as the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6-chloro-2-cyclopropylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Benzyl-6-chloro-2-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

4-Chloro-2-methyl-6-phenylpyrimidine (CAS 73576-33-7)

  • Structural Differences :
    • Position 2: Methyl (linear, less strained) vs. cyclopropyl (rigid, strained).
    • Position 4: Phenyl (lacks benzyl’s methylene linker) vs. benzyl (extended aromatic system).
  • The phenyl group at position 4 limits spatial flexibility, possibly diminishing interactions with deep hydrophobic pockets in target proteins .

4-Chloro-6-isopropylpyrimidin-2-amine (CAS 26032-72-4)

  • Structural Differences: Position 2: Isopropyl (branched, flexible) vs. cyclopropyl. Position 4: Amine (hydrogen-bond donor) vs. benzyl (hydrophobic).
  • Implications :
    • The isopropyl group’s flexibility may enhance entropy-driven binding but reduce target specificity.
    • The amine group enables hydrogen bonding, offering distinct solubility and target engagement profiles compared to the hydrophobic benzyl group .

2,4-Dichloro-6-phenylpyrimidine (CAS 5600-21-5)

  • Structural Differences :
    • Position 2: Chloro (electron-withdrawing) vs. cyclopropyl.
    • Position 4: Chloro vs. benzyl.
  • The absence of bulky substituents at positions 2 and 4 may reduce steric shielding, accelerating degradation pathways .

4-Chloro-6-methylpyrimidin-2-amine (CAS 29509-92-0)

  • Structural Differences :
    • Position 2: Methyl vs. cyclopropyl.
    • Position 4: Amine vs. benzyl.
  • Implications :
    • Simpler substitution (methyl and amine) reduces molecular complexity, likely lowering synthetic difficulty but also limiting interaction diversity.

Research Findings and Limitations

  • Lipophilicity : Benzyl and cyclopropyl groups in the target compound likely confer higher logP values than analogs with methyl or amine substituents.
  • Metabolic Stability : The cyclopropyl group’s rigidity may slow oxidative metabolism compared to isopropyl or methyl groups.
  • Synthetic Accessibility : Compounds with fewer stereochemical constraints (e.g., methyl instead of cyclopropyl) are typically easier to synthesize.

Further crystallographic studies (e.g., using SHELX programs ) or pharmacological assays are needed to validate these hypotheses.

Biological Activity

4-Benzyl-6-chloro-2-cyclopropylpyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C13H12ClN3
  • Molecular Weight : 247.71 g/mol
  • CAS Number : 2098049-52-4

The compound features a pyrimidine ring substituted with a benzyl group and a cyclopropyl group, which may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro substituent may influence the compound's lipophilicity and binding affinity, facilitating its entry into cells and interaction with intracellular targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, potentially through the modulation of metabolic pathways associated with cancer cell survival.

Table 1: Summary of Anticancer Activities

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.2PKM2 activation
MCF-7 (Breast Cancer)3.8Induction of apoptosis
HeLa (Cervical Cancer)4.5Inhibition of glycolysis

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown anti-inflammatory properties. It was evaluated for its ability to inhibit COX enzymes, which play a critical role in inflammation.

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compound12.06.51.85
Celecoxib0.040.041.00

Case Study 1: In Vitro Efficacy on Cancer Cell Lines

A study assessed the efficacy of various pyrimidine derivatives, including this compound, against human cancer cell lines. The results indicated significant cytotoxic effects at low micromolar concentrations, attributed to enhanced apoptosis and reduced cell proliferation through PKM2 activation.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its anti-inflammatory effects using carrageenan-induced paw edema in rats. The results showed a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Toxicological Profile

The safety profile of this compound remains under investigation. Preliminary data suggest limited acute toxicity, but further studies are necessary to fully understand its long-term effects on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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